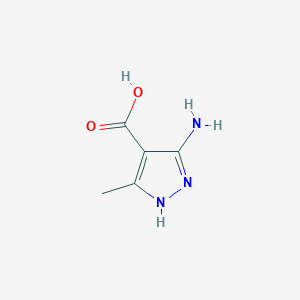
7-Amino-2-naphthol hydrochloride
Overview
Description
7-Amino-2-naphthol hydrochloride is an organic compound with the molecular formula C10H10ClNO. It is a derivative of naphthol, where an amino group is attached to the seventh position and a hydroxyl group is attached to the second position of the naphthalene ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
7-Amino-2-naphthol hydrochloride is a derivative of 2-naphthol, an important starting material in various organic transformations . .
Mode of Action
It’s known that 1-amino-2-naphthol, a similar compound, undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines
Biochemical Pathways
It’s known that 2-naphthol, a related compound, is utilized in several kinds of organic reactions, leading to the formation of various organic molecules with potent biological properties .
Result of Action
It’s known that 1-amino-2-naphthol, a similar compound, was used in a study on the degradation of the azo dye acid orange 7 in a batch anaerobic unstirred assay
Action Environment
It’s known that the hydrochloride form of 1-amino-2-naphthol is unstable in solution and decomposes rapidly, but this decomposition can largely be prevented by the addition of sodium bisulfite . This suggests that the stability of this compound might be similarly influenced by environmental factors such as pH and the presence of certain chemicals.
Biochemical Analysis
Biochemical Properties
7-Amino-2-naphthol hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the growth of certain bacteria by interacting with bacterial enzymes and disrupting their metabolic processes . The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit cell growth and viability in certain bacterial strains . This compound can interfere with cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of enzymes involved in critical metabolic pathways, leading to reduced cell proliferation and altered metabolic states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to a cascade of biochemical changes within the cell . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to form hydrogen bonds and other interactions with biomolecules is key to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects, such as organ damage or metabolic disturbances, may occur at high doses. It is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . The compound’s distribution can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical to its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may accumulate in the nucleus, where it can interact with DNA and RNA, or in the cytoplasm, where it can affect enzyme activity and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-naphthol hydrochloride typically involves the reduction of nitroso-β-naphthol in an alkaline solution. The process begins with the preparation of nitroso-β-naphthol from β-naphthol. This intermediate is then reduced using sodium hydrosulfite in an alkaline medium, followed by acidification with hydrochloric acid to precipitate the aminonaphthol hydrochloride .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar methods. The reaction is carried out in large reactors with mechanical stirring and steam introduction to maintain the desired temperature. The product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-naphthol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: It can participate in substitution reactions, particularly with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl) in an acidic medium.
Reduction: Sodium hydrosulfite in an alkaline medium.
Substitution: Diazonium salts in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Naphthylamines.
Substitution: Azo compounds.
Scientific Research Applications
7-Amino-2-naphthol hydrochloride is used in various scientific research applications:
Chemistry: It is used as a starting material for the synthesis of heterocyclic compounds and dyes.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Comparison with Similar Compounds
- 1-Amino-2-naphthol hydrochloride
- 2-Amino-4-methylphenol
- 4-Amino-1-naphthol hydrochloride
Comparison: 7-Amino-2-naphthol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the naphthalene ring. This positioning allows for distinct chemical reactivity and interactions compared to other similar compounds. For example, 1-Amino-2-naphthol hydrochloride has the amino group at the first position, leading to different reactivity and applications .
Properties
IUPAC Name |
7-aminonaphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFLTUHMDULKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51761-16-1 | |
| Record name | 2-Naphthalenol, 7-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-2-naphthol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-amino-2-naphthol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)










